

Infrared Spectroscopy of Tert-butyl hex-5-yn-1-ylcarbamate: A Technical Guide

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Compound of Interest

Compound Name: *Tert-butyl hex-5-yn-1-ylcarbamate*

Cat. No.: *B117295*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the infrared (IR) spectroscopy of **tert-butyl hex-5-yn-1-ylcarbamate**. The unique molecular structure of this compound, featuring both a tert-butoxycarbonyl (Boc) protecting group and a terminal alkyne, gives rise to a characteristic infrared spectrum. Understanding these spectral features is crucial for reaction monitoring, quality control, and structural elucidation in synthetic and medicinal chemistry.

Core Functional Group Analysis

The infrared spectrum of **tert-butyl hex-5-yn-1-ylcarbamate** is dominated by the vibrational modes of its two primary functional groups: the carbamate and the terminal alkyne.

1. Carbamate Group (N-Boc): The N-Boc group is a common amine protecting group in organic synthesis. Its presence is readily identified by several characteristic absorption bands:

- N-H Stretching: A moderate to strong, sharp absorption band is expected in the region of $3450\text{-}3250\text{ cm}^{-1}$ corresponding to the N-H stretching vibration of the secondary carbamate. [1][2][3] The exact position can be influenced by hydrogen bonding.
- C=O Stretching: A very strong and distinct absorption band, characteristic of the carbonyl group in carbamates, appears in the range of $1725\text{-}1680\text{ cm}^{-1}$. [1][2][4][5] This is often one of the most intense peaks in the spectrum.

- C-O Stretching: The carbamate also exhibits C-O stretching vibrations, which typically appear in the fingerprint region, often around 1250 cm^{-1} and 1160 cm^{-1} .[\[2\]](#)

2. Terminal Alkyne Group: The terminal alkyne provides two highly characteristic and diagnostic peaks:

- $\equiv\text{C-H}$ Stretching: A sharp, strong absorption band typically appears around 3300 cm^{-1} .[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) This peak is a clear indicator of a terminal alkyne.
- $\equiv\text{C-C}$ Stretching: A weak to medium, sharp absorption is found in the $2150\text{-}2100\text{ cm}^{-1}$ region.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) While sometimes weak, its presence in this relatively uncongested region of the spectrum is highly diagnostic.[\[6\]](#)

Data Presentation: Characteristic Infrared Absorption Frequencies

The following table summarizes the expected quantitative data for the key vibrational modes of **tert-butyl hex-5-yn-1-ylcarbamate**.

Functional Group	Vibrational Mode	Expected Frequency Range (cm^{-1})	Intensity
Carbamate	N-H Stretch	3450 - 3250	Medium to Strong, Sharp
Carbamate	C=O Stretch	1725 - 1680	Strong
Carbamate	C-O Stretch	1260 - 1240	Strong
Carbamate	C-O Stretch	1170 - 1150	Strong
Terminal Alkyne	$\equiv\text{C-H}$ Stretch	~ 3300	Strong, Sharp
Terminal Alkyne	$\equiv\text{C-C}$ Stretch	2150 - 2100	Weak to Medium, Sharp
Alkyl	C-H Stretch	3000 - 2850	Medium to Strong

Experimental Protocols

A standard method for obtaining a high-quality IR spectrum of a solid sample like **tert-butyl hex-5-yn-1-ylcarbamate** is using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Objective: To obtain the infrared spectrum of solid **tert-butyl hex-5-yn-1-ylcarbamate**.

Materials:

- FTIR Spectrometer with a diamond ATR accessory
- Sample of **tert-butyl hex-5-yn-1-ylcarbamate**
- Spatula
- Cleaning solvent (e.g., isopropanol or acetone)
- Lint-free wipes

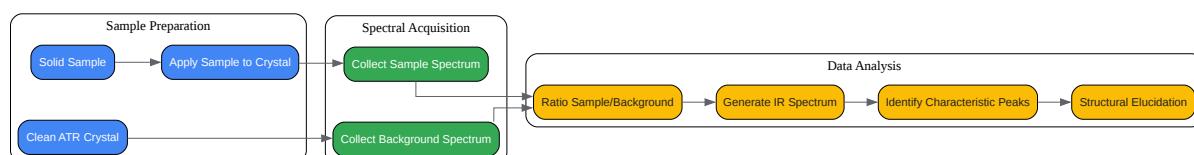
Procedure:

- Background Scan:
 - Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with isopropanol or acetone.
 - Perform a background scan to acquire the spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Application:
 - Place a small amount of the solid sample onto the center of the ATR crystal.
 - Lower the pressure arm to apply firm and even pressure, ensuring good contact between the sample and the crystal.
- Spectrum Acquisition:

- Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} over a range of 4000 to 400 cm^{-1} .[\[1\]](#)
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
 - Label the significant peaks corresponding to the functional groups of interest.
- Cleaning:
 - After analysis, raise the pressure arm and carefully remove the sample from the ATR crystal.
 - Clean the crystal thoroughly with a solvent-dampened, lint-free wipe.

An alternative method for solid samples is the "Thin Solid Film" method, where the compound is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound for analysis. [\[11\]](#)

Mandatory Visualization



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Caption: Workflow for Infrared Spectroscopy Analysis.

This guide provides a foundational understanding of the key infrared spectral features of **tert-butyl hex-5-yn-1-ylcarbamate**. For more detailed analysis, comparison with spectra of analogous compounds and computational modeling can be employed.

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